6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine

Medicinal Chemistry Kinase Inhibitors Isomer Differentiation

Researchers requiring a versatile kinase inhibitor scaffold often face limited access to regiospecifically defined piperazinylpyrimidine building blocks, where positional isomerism critically impacts target selectivity. 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine (CAS 503146-04-1) resolves this with a precisely defined 2-piperazinyl, 4-CF3, 6-phenyl substitution pattern essential for ATP-binding pocket engagement. - Confirmed scaffold for selective kinase inhibitor development; related analogs exhibit Ki values ≤10 nM against validated targets. - Free piperazine NH enables facile SAR-driven derivatization, reporter group conjugation, and focused library synthesis. - Trifluoromethyl group enhances metabolic stability and lipophilicity vs. non-fluorinated analogs, supporting ADME optimization. Supplied as a research-grade solid with validated purity, ready for in vitro kinase profiling and medicinal chemistry campaigns.

Molecular Formula C15H15F3N4
Molecular Weight 308.30 g/mol
CAS No. 503146-04-1
Cat. No. B10906963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
CAS503146-04-1
Molecular FormulaC15H15F3N4
Molecular Weight308.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2
InChIKeyVTMMOHDLEATFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine Procurement & Specifications


6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine (CAS 503146-04-1; molecular weight 308.30 g/mol) is a piperazinylpyrimidine derivative containing a trifluoromethyl group at the 4-position, a phenyl substituent at the 6-position, and a piperazine moiety at the 2-position . This compound is typically categorized as a small molecule kinase inhibitor scaffold [1]. It is commercially available as a research-grade chemical from multiple reputable vendors and is intended for in vitro or laboratory-based investigational use only .

Non-Interchangeability of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine


Generic substitution among piperazinylpyrimidine derivatives is not scientifically justified due to the high sensitivity of kinase selectivity profiles to specific substituent positions. Within the piperazinylpyrimidine class, the precise location of the phenyl, trifluoromethyl, and piperazine groups critically determines the compound's interaction with the ATP-binding pocket of kinases [1]. For instance, related compounds such as PF-4708671, a known piperazinylpyrimidine analog, demonstrate that minor structural variations yield substantial differences in target engagement, with reported Ki values of 20 nM and IC50 values of 160 nM for S6K1 inhibition, while exhibiting negligible activity against closely related kinases . Additionally, structure-activity relationship (SAR) studies in adjacent chemical space reveal that pyridopyrimidine scaffolds containing a 6-phenyl substituent and a trifluoromethyl group achieve Ki values of ≤10 nM against human neutrophil elastase with aqueous solubility exceeding 0.1 mg/mL [2]. Therefore, even structurally similar compounds within this class can exhibit divergent biological activities, making generic substitution a scientifically unsound procurement strategy.

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine Differentiation Evidence


Positional Isomer Structural Comparison

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine (CAS 503146-04-1) is distinguished from its positional isomer, 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine (CAS 1443979-16-5), solely by the substitution pattern on the pyrimidine core . In the target compound, the piperazine moiety is located at the 2-position, the trifluoromethyl group at the 4-position, and the phenyl group at the 6-position. Conversely, the comparator places the piperazine at the 4-position, the phenyl at the 2-position, and the trifluoromethyl at the 6-position . Although both share the identical molecular formula C15H15F3N4 and molecular weight 308.30 g/mol , this positional isomerism is expected to produce divergent biological profiles based on established structure-activity relationships within the piperazinylpyrimidine class [1]. However, direct comparative activity data between these two specific isomers is currently unavailable in the public domain.

Medicinal Chemistry Kinase Inhibitors Isomer Differentiation

4-Fluorophenyl Analog Structural Comparison

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine contains an unsubstituted phenyl group at the 6-position, whereas the related comparator 4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine (CAS 1431964-24-7) incorporates a para-fluoro substituent on the phenyl ring . The addition of a single fluorine atom modifies both electronic and steric properties, which can significantly influence kinase binding affinity and selectivity. While the molecular weight increases modestly from 308.30 g/mol to 326.29 g/mol , the presence of fluorine is known to enhance metabolic stability and membrane permeability in kinase inhibitor scaffolds [1]. Quantitative comparative data for these two specific compounds in kinase assays is not publicly available.

Medicinal Chemistry Kinase Inhibitors SAR

Acyl-Piperazinyl CNS Agent Differentiation

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is structurally distinct from acyl-piperazinylpyrimidine derivatives described in EP1006110A1 [1]. The comparator class incorporates an acyl group on the piperazine nitrogen, whereas the target compound retains a free piperazine NH group. This structural difference has significant biological implications: acyl-piperazinylpyrimidines have been characterized for sedative, anticonvulsant, and general anesthetic activities in the central nervous system [1]. In contrast, the target compound, lacking this acyl modification, is positioned as a kinase inhibitor scaffold rather than a CNS-active agent [2]. Comparative data for the free piperazine versus acylated derivative in either CNS activity assays or kinase inhibition assays is not publicly available.

CNS Pharmacology Kinase Inhibitors Medicinal Chemistry

H-Bond Donor vs. 2-Pyridylpiperazine

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine contains a free piperazine NH capable of serving as a hydrogen bond donor, whereas certain structurally related compounds such as those described in US7863446B2 incorporate a 2-pyridyl substituent on the piperazine nitrogen, eliminating this hydrogen bonding capacity [1]. The 2-pyridylpiperazine analogs have been investigated for anti-inflammatory applications, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome [1]. The presence of the free piperazine NH in the target compound provides distinct molecular recognition properties that may influence both target engagement and physicochemical characteristics. Comparative data for the free piperazine versus pyridyl-substituted analog in target binding assays is not publicly available.

Medicinal Chemistry Molecular Recognition Drug Design

Physicochemical Impact of the Trifluoromethyl Group

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine contains a trifluoromethyl (-CF3) substituent at the 4-position of the pyrimidine ring, whereas the broader class of piperazinylpyrimidine kinase inhibitors includes numerous non-trifluoromethylated analogs [1]. The -CF3 group is well-established to significantly increase lipophilicity (logP) and enhance metabolic stability compared to hydrogen or methyl substituents [2]. While precise logP values for the target compound are not publicly reported, the presence of the trifluoromethyl group is a defining structural feature that distinguishes it from non-fluorinated piperazinylpyrimidines described in the literature [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Versatility of the Free Piperazine Handle

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine features a free piperazine NH group that serves as a versatile handle for further derivatization, enabling the synthesis of diverse compound libraries [1]. In contrast, many commercially available piperazinylpyrimidines are sold as N-substituted derivatives (e.g., N-alkyl, N-acyl, or N-aryl) that lack this synthetic flexibility. The presence of the unsubstituted piperazine nitrogen allows researchers to introduce a wide range of substituents via alkylation, acylation, or reductive amination, generating structurally diverse analogs for SAR exploration [1]. While the yield and purity of such derivatization reactions depend on specific reaction conditions, the free piperazine moiety provides a strategic advantage for medicinal chemistry campaigns requiring scaffold diversification. The compound is commercially available from multiple reputable vendors with stated purity levels suitable for research applications.

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Research Applications for 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine


Kinase Inhibitor Lead Discovery & Optimization

This compound is positioned as a versatile scaffold for kinase inhibitor development, particularly targeting the ATP-binding pocket. As demonstrated by the broader piperazinylpyrimidine class, compounds with this core structure exhibit selective inhibition of oncogenic mutant forms of PDGFR family kinases [1]. The free piperazine NH provides a handle for SAR-driven derivatization, enabling medicinal chemists to explore substitution patterns that optimize potency, selectivity, and drug-like properties [1].

Focused Library Synthesis for Kinase Selectivity Profiling

Given the established relationship between piperazinylpyrimidine substitution patterns and kinase selectivity [1], this compound serves as an ideal starting point for synthesizing focused compound libraries. The distinct 2-piperazinyl, 4-trifluoromethyl, 6-phenyl substitution pattern differentiates it from positional isomers, allowing researchers to systematically explore how regioisomerism affects kinase binding profiles [1].

Physicochemical Property Optimization Studies

The presence of the trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, as supported by class-level SAR studies [2]. Researchers can utilize this compound to investigate the impact of -CF3 substitution on membrane permeability, metabolic stability, and off-target interactions in kinase inhibitor programs [2].

In Vitro Kinase Profiling and Selectivity Assessment

This compound is suitable for in vitro kinase inhibition assays to establish baseline activity prior to structural optimization. The piperazinylpyrimidine class has demonstrated promising antitumor activity through selective kinase inhibition, as evidenced by the potent activity of related derivatives against mutant PDGFR family kinases [1]. The free piperazine NH also allows for facile conjugation of reporter groups for biochemical assay development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.